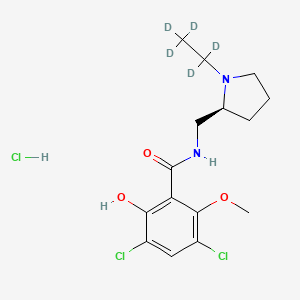

Raclopride-d5hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLUETSTZABOFM-PODUPYNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Binding Affinity and Selectivity of Raclopride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Raclopride-d5 hydrochloride, a deuterated isotopologue of Raclopride. Given that the substitution of hydrogen with deuterium does not significantly alter the pharmacological properties, the binding data presented herein is largely derived from studies on Raclopride. This document is intended to be a comprehensive resource, detailing the binding affinity and selectivity profile of this compound, the experimental methodologies used for its characterization, and the associated signaling pathways.

Introduction

Raclopride is a potent and selective dopamine D2/D3 receptor antagonist widely utilized in neuroscience research and clinical studies, particularly as a radiotracer in Positron Emission Tomography (PET) for imaging D2/D3 receptor availability in the brain.[1] Raclopride-d5 hydrochloride serves as a crucial tool in these studies, often employed as an internal standard for quantitative analysis. Understanding its binding affinity and selectivity is paramount for the accurate interpretation of experimental results and for its application in drug development.

Binding Affinity and Selectivity Profile

Raclopride exhibits a high affinity for dopamine D2-like receptors, specifically the D2 and D3 subtypes, with a significantly lower affinity for D1-like and other receptors. This selectivity is a key attribute for its use as a specific research tool.

Quantitative Binding Data

The binding affinities of Raclopride for various dopamine receptor subtypes are summarized in the table below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | Reference(s) |

| Dopamine D2 | 1.8 | [1][2] |

| Dopamine D3 | 3.5 | [2] |

| Dopamine D1 | 18000 | [1] |

| Dopamine D4 | 2400 | [1] |

As the data indicates, Raclopride is highly selective for D2 and D3 receptors over D1 and D4 receptors.

Experimental Protocols

The determination of Raclopride's binding affinity and its in vivo receptor occupancy is achieved through rigorous experimental protocols, primarily in vitro radioligand binding assays and in vivo PET imaging studies.

In Vitro Radioligand Binding Assays

These assays are fundamental in determining the Kᵢ values of a compound for its target receptors.

To quantify the binding affinity of Raclopride for specific dopamine receptor subtypes.

-

Radioligand: Typically [³H]Raclopride or [¹¹C]Raclopride.

-

Receptor Source: Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 cells) or from brain tissue known to be rich in the target receptor (e.g., rat striatum for D2 receptors).[3][4]

-

Competitor: Non-labeled Raclopride.

-

Assay Buffer: Tris-HCl buffer containing physiological salts.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

Membrane Preparation: Cells or tissues are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of non-labeled Raclopride.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of Raclopride that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Radioligand Binding Assay Workflow.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with [¹¹C]Raclopride allows for the non-invasive quantification of D2/D3 receptor availability in the living brain.

To measure the in vivo binding of [¹¹C]Raclopride to dopamine D2/D3 receptors.

-

Radiotracer: [¹¹C]Raclopride.

-

PET Scanner: A high-resolution PET scanner.

-

Image Analysis Software.

-

Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.

-

Radiotracer Administration: A bolus injection of [¹¹C]Raclopride is administered intravenously.[6][7]

-

Image Acquisition: Dynamic PET data are acquired over a period of time (e.g., 60-90 minutes).[6][8]

-

Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically including the striatum (high D2/D3 receptor density) and the cerebellum (negligible D2/D3 receptor density, used as a reference region).

-

Kinetic Modeling: The time-activity curves (TACs) for each ROI are analyzed using a kinetic model, most commonly the Simplified Reference Tissue Model (SRTM). This model allows for the estimation of the binding potential (BPND), a measure that is proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd).

In Vivo [¹¹C]Raclopride PET Imaging Workflow.

Signaling Pathways

Raclopride, as a dopamine D2/D3 receptor antagonist, blocks the canonical signaling pathway of these receptors. Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.

Upon activation by the endogenous ligand dopamine, D2-like receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By binding to these receptors without activating them, Raclopride prevents dopamine from binding and initiating this signaling cascade.

Dopamine D2 Receptor Signaling Pathway and Raclopride Antagonism.

Conclusion

Raclopride-d5 hydrochloride, and by extension Raclopride, is a highly selective dopamine D2/D3 receptor antagonist with well-characterized binding properties. Its high affinity for these receptors and low affinity for other dopamine receptor subtypes make it an invaluable tool in neuropharmacology and brain imaging. The standardized in vitro and in vivo experimental protocols outlined in this guide provide a robust framework for its application in research and drug development. A thorough understanding of its binding characteristics and the methodologies used to determine them is essential for the generation of reliable and reproducible scientific data.

References

- 1. Raclopride - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic concentration of dopamine in rat striatal slices in relationship to [3H]raclopride binding to the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 8. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Raclopride-d5 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research applications of Raclopride-d5 hydrochloride and its non-labeled counterpart, Raclopride. Raclopride is a selective antagonist of the dopamine D2 and D3 receptors, making it an invaluable tool in neuroscience research. Its deuterated form, Raclopride-d5 hydrochloride, serves as a crucial internal standard for quantitative analyses. This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways and workflows.

Core Applications in Research

Raclopride and its isotopologues are primarily utilized in the following research areas:

-

Neuroreceptor Imaging: Radiolabeled Raclopride, particularly with Carbon-11 ([11C]Raclopride), is a widely used radioligand in Positron Emission Tomography (PET) imaging.[1][2] This technique allows for the in vivo quantification and assessment of dopamine D2/D3 receptor availability and occupancy in the brain.[1][2] It is extensively applied in studies of neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[3][4]

-

Pharmacokinetic Studies: Raclopride-d5 hydrochloride is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify Raclopride concentrations in biological matrices like plasma.[5][6] This is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

In Vitro Receptor Binding Assays: Raclopride, often in its tritiated form ([3H]Raclopride), is used in competitive radioligand binding assays to determine the affinity (Ki) and inhibition constants (IC50) of novel compounds for the dopamine D2 receptor.[7][8] These assays are fundamental in the early stages of drug discovery and development.

-

In Vivo Behavioral Pharmacology: In animal models, Raclopride is used to investigate the role of the dopamine D2 receptor in various behaviors. It is known to induce catalepsy and modulate locomotor activity, providing insights into the motor side effects of antipsychotic drugs and the underlying neurobiology of movement.[9][10]

-

Neurotransmitter Release Studies: PET studies using [11C]Raclopride can indirectly measure changes in endogenous dopamine levels. An increase in synaptic dopamine will compete with [11C]Raclopride for D2 receptor binding, leading to a reduction in the PET signal. This paradigm is used to study dopamine release in response to pharmacological challenges or behavioral tasks.[1]

Quantitative Data

The following tables summarize key quantitative data for Raclopride, providing a valuable reference for experimental design.

Table 1: Receptor Binding Affinity of Raclopride

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |

| Dopamine D2 | Rat | Striatal membranes | [3H]Raclopride | 1.8 | [8] |

| Dopamine D2 | Rat | Striatal membranes | [3H]Spiperone | 32 | [9] |

| Dopamine D3 | Rat | - | - | 3.5 | - |

| Dopamine D1 | Rat | - | - | >10,000 | [9] |

| Dopamine D4 | Human | - | - | - | [8] |

Table 2: In Vitro Binding Parameters of [3H]Raclopride

| Species | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat | Striatum | 1.0 | - | [11] |

| Rat | Neostriatum | 2.4 | - | [12] |

Table 3: Typical In Vivo Dosages of Raclopride in Animal Studies

| Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| Rat | Catalepsy | Intraperitoneal (i.p.) | 0.05 - 0.80 mg/kg | [13] |

| Rat | Locomotor Activity | Intraperitoneal (i.p.) | ~0.5 mg/kg (threshold) | [10] |

| Mouse | Locomotor Activity | - | 1.5 - 5 mg/kg | [9] |

| Mouse | Aggressive Behavior | - | 0.1 - 0.6 mg/kg | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Raclopride and its deuterated analogue.

LC-MS/MS Method for Raclopride Quantification in Plasma using Raclopride-d5 Hydrochloride

This protocol describes a highly sensitive method for the determination of S-Raclopride in rat plasma.[6]

Materials:

-

S-Raclopride and Raclopride-d5 hydrochloride (as internal standard, IS)

-

Rat plasma

-

Acetonitrile

-

Formic acid

-

Phenomenex Prodigy C18 column

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI)

Procedure:

-

Sample Preparation:

-

To a sample of rat plasma, add the internal standard (Raclopride-d5 hydrochloride).

-

Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: 0.2% formic acid in water and acetonitrile (80:20, v/v).

-

Flow Rate: 0.30 mL/min.

-

Column: Phenomenex Prodigy C18.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transitions: Monitor the transitions of m/z 347.2 → 112.1 for S-Raclopride and the corresponding transition for Raclopride-d5.

-

In Vivo [11C]Raclopride PET Imaging in Humans for Schizophrenia Research

This protocol outlines a typical PET study to investigate dopamine D2/D3 receptor availability in patients with schizophrenia.[2][4]

Materials:

-

[11C]Raclopride

-

PET scanner

-

Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) for anatomical reference

Procedure:

-

Subject Preparation:

-

Subjects are positioned in the PET scanner.

-

A transmission scan is performed for attenuation correction.

-

-

Radiotracer Administration:

-

A bolus injection of [11C]Raclopride (e.g., 205-210 MBq) is administered intravenously.[15]

-

-

PET Data Acquisition:

-

Dynamic emission data are acquired for 60 minutes post-injection.[4]

-

-

Image Reconstruction and Analysis:

-

PET data are reconstructed, corrected for attenuation, and co-registered with the subject's MRI or CT scan.

-

Regions of Interest (ROIs) are drawn on brain areas rich in dopamine D2 receptors, such as the striatum.

-

The binding potential (BPND) is calculated to quantify receptor availability.

-

In Vitro Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of a test compound for the dopamine D2 receptor using [3H]Raclopride.[7][16]

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

[3H]Raclopride

-

Unlabeled test compound

-

Non-specific binding control (e.g., Haloperidol)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the HEK293-D2R cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the pellet containing the cell membranes.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]Raclopride, and varying concentrations of the unlabeled test compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled D2 antagonist like Haloperidol.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well and wash to separate bound from free radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Raclopride-Induced Catalepsy in Rats

This protocol is used to assess the cataleptic effects of Raclopride, a measure of extrapyramidal side effects.[13][17]

Materials:

-

Raclopride

-

Male rats (e.g., Sprague-Dawley)

-

Catalepsy scoring apparatus (e.g., a vertical grid or horizontal bar)

Procedure:

-

Drug Administration: Administer Raclopride (e.g., 0.05-0.80 mg/kg, i.p.) to the rats.[13]

-

Catalepsy Assessment:

-

At specific time points after injection, place the rat's forepaws on a raised horizontal bar or its paws on a vertical grid.

-

Measure the time it takes for the rat to remove its paws and move from this imposed posture.

-

A longer latency to move is indicative of catalepsy.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of Raclopride in research.

Caption: Dopamine D2 receptor signaling pathway.

Caption: Experimental workflow for a [11C]Raclopride PET study.

Caption: Principle of a competitive radioligand binding assay.

References

- 1. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 2. An open label trial of raclopride in acute schizophrenia. Confirmation of D2-dopamine receptor occupancy by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2/3 Receptor Availability in the Striatum of Antipsychotic-Free Older Patients with Schizophrenia - A [11C]-raclopride PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of raclopride in human plasma by on-column focusing packed capillary liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A highly sensitive LC-MS/MS method for the determination of S-raclopride in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological blockade and genetic absence of the dopamine D2 receptor specifically modulate voluntary locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic evidence for isomerization of the dopamine receptor-raclopride complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavioral profile of raclopride in agonistic encounters between male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine D2/3R availability after discontinuation of antipsychotic treatment: a [11C]raclopride PET study in remitted first-episode psychosis patients | Psychological Medicine | Cambridge Core [cambridge.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of Raclopride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Raclopride-d5 hydrochloride, a deuterated isotopologue of the selective D2/D3 dopamine receptor antagonist, Raclopride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific endeavors.

Core Chemical Properties

Raclopride-d5 hydrochloride is a stable, isotopically labeled form of Raclopride, which is extensively used in neuroscience research, particularly in positron emission tomography (PET) imaging to study dopamine receptor occupancy. The deuteration provides a distinct mass spectrometric signature, making it a useful internal standard in quantitative bioanalytical assays.

A summary of the key chemical properties of Raclopride-d5 hydrochloride is presented in Table 1.

Table 1: Chemical Properties of Raclopride-d5 Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | 3,5-dichloro-N-[[(2S)-1-(ethyl-d5)-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide hydrochloride | [1][2] |

| CAS Number | 1217623-85-2 | [1][2] |

| Molecular Formula | C₁₅H₁₆D₅Cl₃N₂O₃ | [2] |

| Molecular Weight | 387.73 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| Solubility | DMSO: ≥51.6 mg/mLEthanol: ≥53.3 mg/mLWater: Insoluble (<0.1 mg/mL for the non-deuterated form) | [4][5] |

Note: The melting point for Raclopride L-tartrate is 140-142°C[3]. The aqueous solubility of Raclopride tartrate is 89 mg/mL[3], suggesting salt forms have significantly higher aqueous solubility than the free base.

Stability and Storage

Proper storage and handling are critical to maintain the integrity and stability of Raclopride-d5 hydrochloride.

Table 2: Recommended Storage and Stability of Raclopride-d5 Hydrochloride

| Form | Storage Temperature | Stability Period | Reference(s) |

| Solid (Powder) | -20°C | ≥ 4 years | [6] |

| Room Temperature | Stable for short-term shipping | [7] | |

| Solution in DMSO | -80°C | 2 years | [5] |

| -20°C | 1 year | [5] |

Note: For long-term storage of solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles. Hygroscopic nature of DMSO should be considered, and freshly opened solvent is recommended for preparing solutions.

Experimental Protocols

The following sections detail proposed experimental protocols for the analysis and stability testing of Raclopride-d5 hydrochloride. These are based on established analytical principles and examples from related compounds, as specific validated protocols for this deuterated compound are not widely published.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Raclopride-d5 hydrochloride and separating it from any potential degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Raclopride-d5 hydrochloride.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 (Aqueous:Organic), moving to a higher organic concentration over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm (based on the chromophores in the molecule).

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, will be demonstrated by analyzing stressed samples (see section 3.2). Peak purity analysis should be performed using a PDA detector.

-

Linearity: A series of solutions of Raclopride-d5 hydrochloride at different concentrations (e.g., 1-100 µg/mL) will be prepared and injected. A calibration curve will be constructed by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy: The accuracy will be determined by the recovery of known amounts of Raclopride-d5 hydrochloride spiked into a placebo mixture. The recovery should be within 98-102%.

-

Precision: The precision of the method will be evaluated by performing replicate injections of a standard solution (repeatability) and by analyzing samples on different days (intermediate precision). The relative standard deviation (RSD) should be <2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation pathways of Raclopride-d5 hydrochloride and to demonstrate the stability-indicating nature of the analytical method.

General Procedure:

Prepare solutions of Raclopride-d5 hydrochloride (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should be targeted at 5-20%.

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 24 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

-

Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Analysis:

After exposure to the stress conditions, the samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed stability-indicating HPLC method. The chromatograms of the stressed samples should be compared to that of the control to identify and quantify any degradation products.

Signaling Pathway

Raclopride is a well-characterized antagonist of the dopamine D2 and D3 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The antagonism of these receptors by Raclopride blocks the downstream signaling cascade initiated by dopamine.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the point of inhibition by Raclopride.

Caption: Dopamine D2 receptor signaling pathway and antagonism by Raclopride-d5.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting forced degradation studies of Raclopride-d5 hydrochloride.

Caption: Workflow for forced degradation studies of Raclopride-d5 hydrochloride.

Conclusion

References

An In-Depth Technical Guide to the Synthesis and Purification of Raclopride-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Raclopride-d5 hydrochloride, a deuterated analog of the potent and selective dopamine D2/D3 receptor antagonist, Raclopride. The incorporation of deuterium at the ethyl group of the pyrrolidine moiety makes it a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based assays. This document outlines the synthetic pathway, detailed experimental protocols, purification methods, and expected analytical data.

Synthesis of Raclopride-d5

The synthesis of Raclopride-d5 is accomplished through a multi-step process that involves the preparation of a key deuterated precursor followed by an amide coupling reaction and subsequent conversion to the hydrochloride salt.

Synthesis of Precursors

The overall synthesis hinges on two primary precursors: 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid and (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine.

-

3,5-dichloro-2-hydroxy-6-methoxybenzoic acid: This starting material is commercially available.

-

(S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine: This key deuterated intermediate is also commercially available from specialized chemical suppliers. While its direct synthesis is not commonly performed in a standard laboratory setting due to the complexity of introducing the deuterated ethyl group, a plausible synthetic route is illustrated below based on established chemical transformations.

Diagram of the Proposed Synthesis Pathway for (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine:

Amide Coupling Reaction

The core of the Raclopride-d5 synthesis is the formation of an amide bond between the carboxylic acid group of 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid and the primary amine of (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.

Diagram of the Raclopride-d5 Synthesis Pathway:

Experimental Protocol: Synthesis of Raclopride-d5

This protocol is a representative method based on standard amide coupling procedures.[1][2]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation of Carboxylic Acid: To the solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 10 minutes.

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Amine: In a separate flask, dissolve (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Raclopride-d5 free base.

| Reagent | Molar Eq. | Purpose |

| 3,5-dichloro-2-hydroxy-6-methoxybenzoic acid | 1.0 | Carboxylic acid precursor |

| (S)-(-)-2-aminomethyl-1-(ethyl-d5)-pyrrolidine | 1.0 | Deuterated amine precursor |

| EDC | 1.2 | Coupling agent |

| HOBt | 1.2 | Coupling additive |

| DMAP | 0.1 | Catalyst |

| Anhydrous DCM or DMF | - | Solvent |

Purification of Raclopride-d5

The crude Raclopride-d5 free base is purified using preparative high-performance liquid chromatography (HPLC), followed by conversion to the hydrochloride salt and subsequent crystallization.

Diagram of the Purification Workflow:

Experimental Protocol: Preparative HPLC Purification

-

Sample Preparation: Dissolve the crude Raclopride-d5 in a minimal amount of the mobile phase.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common choice.

-

Flow Rate: Adjust the flow rate according to the column dimensions.

-

Detection: UV detection at a wavelength where Raclopride exhibits strong absorbance (e.g., 254 nm).

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Recommended Condition |

| Column | Preparative Reversed-Phase C18 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Optimized for separation |

| Detection | UV at 254 nm |

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

-

Salt Formation: Dissolve the purified Raclopride-d5 free base in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.[3] Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[3]

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of the cold solvent.

-

Crystallization: For further purification, the hydrochloride salt can be recrystallized. Dissolve the salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, isopropanol). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Raclopride-d5 hydrochloride. The yields are estimates based on typical amide coupling reactions and purification procedures.

| Parameter | Value |

| Synthesis | |

| Starting Material (Benzoic Acid Derivative) | 1.0 eq |

| Starting Material (Deuterated Amine) | 1.0 eq |

| Expected Yield (Crude) | 70-90% |

| Purification | |

| Purity after Preparative HPLC | >98% |

| Overall Yield (after purification and salt formation) | 50-70% |

| Final Purity (after crystallization) | >99% |

Analytical Characterization

The identity and purity of the final Raclopride-d5 hydrochloride should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show the absence of signals corresponding to the ethyl protons on the pyrrolidine ring. All other characteristic proton signals of the Raclopride structure should be present.

-

²H NMR: A signal corresponding to the deuterium atoms on the ethyl group should be observed.

-

¹³C NMR: The spectrum should be consistent with the Raclopride structure.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of Raclopride-d5. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by analytical HPLC, which should show a single major peak.

This comprehensive guide provides a detailed framework for the synthesis and purification of Raclopride-d5 hydrochloride. Researchers should always adhere to proper laboratory safety procedures and adapt the protocols as needed based on their specific experimental conditions and available equipment.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Raclopride-d5 Hydrochloride

Disclaimer: Publicly available, in-depth pharmacokinetic and metabolism studies specifically for Raclopride-d5 hydrochloride are limited. This compound is most frequently documented as an internal standard for the quantitative analysis of Raclopride. This guide provides a comprehensive overview based on the established pharmacokinetics of non-deuterated Raclopride and the scientific principles of deuterium substitution in drug metabolism.

Introduction to Raclopride and the Rationale for Deuteration

Raclopride is a selective antagonist of the dopamine D2 and D3 receptors. It is extensively used as a radioligand in positron emission tomography (PET) imaging to study the density and occupancy of dopamine D2 receptors in the brain, which is crucial for research in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

The "-d5" designation in Raclopride-d5 hydrochloride indicates that five hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution is a common strategy in drug development and analytical chemistry. Deuteration can significantly alter the metabolic rate of a drug without changing its fundamental pharmacological activity. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a phenomenon known as the "kinetic isotope effect." This effect can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, potentially leading to a longer half-life and increased systemic exposure. While often used to create potentially improved therapeutics, in the case of Raclopride-d5, its primary documented use is as a stable, mass-shifted internal standard for bioanalytical assays involving liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacokinetics of Raclopride

The following data pertains to non-deuterated Raclopride and serves as a baseline for understanding the expected, albeit likely altered, pharmacokinetic profile of its deuterated analog.

Quantitative Pharmacokinetic Parameters

Data for key pharmacokinetic parameters of Raclopride in humans are summarized below. It is anticipated that the half-life (t½) and area under the curve (AUC) for Raclopride-d5 would be greater due to the kinetic isotope effect.

| Parameter | Value (Mean ± SD) | Species | Route of Administration | Notes |

| Tmax (Time to Peak Plasma Concentration) | 15 - 30 minutes | Human | Intravenous | Reflects rapid distribution. |

| Cmax (Peak Plasma Concentration) | Variable | Human | Intravenous | Highly dependent on the injected dose and specific imaging protocol. |

| t½ (Elimination Half-life) | ~60 minutes (initial phase) | Human | Intravenous | Exhibits biphasic elimination with a more rapid initial phase. |

| AUC (Area Under the Curve) | Dose-dependent | Human | Intravenous | Directly proportional to the administered dose. |

| Volume of Distribution (Vd) | ~2.5 L/kg | Human | Intravenous | Indicates significant distribution into tissues, including the brain. |

| Protein Binding | High | Human | N/A | Primarily binds to alpha-1-acid glycoprotein. |

Metabolism of Raclopride and the Influence of Deuteration

Raclopride undergoes metabolism in the liver, primarily through two major pathways: O-demethylation and N-dealkylation. These reactions are typically catalyzed by cytochrome P450 enzymes.

The deuteration in Raclopride-d5 is commonly located on the methoxy group and the ethyl group, which are the primary sites of metabolic attack. This strategic placement is designed to slow down these metabolic pathways.

-

O-demethylation: The removal of the methyl group from the methoxy moiety is a key metabolic route. The presence of deuterium on this methyl group (as -OCD3) would significantly slow this process.

-

N-dealkylation: The removal of the ethyl group from the nitrogen atom in the pyrrolidine ring is another major pathway. Deuteration on this ethyl group would likewise hinder this metabolic transformation.

Visualizing Raclopride Metabolism

The following diagram illustrates the primary metabolic pathways of Raclopride and indicates the likely sites of deuteration in Raclopride-d5 that would impede this process.

Caption: Metabolic pathways of Raclopride and the impact of deuteration.

Hypothetical Experimental Protocols

Detailed below are standard methodologies for how the pharmacokinetics and metabolism of Raclopride-d5 hydrochloride would be formally investigated.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

-

Animal Model: Male Sprague-Dawley rats (n=5 per time point), weighing 250-300g.

-

Compound Formulation: Raclopride-d5 hydrochloride dissolved in sterile saline at a concentration of 1 mg/mL.

-

Administration: A single intravenous (IV) injection via the tail vein at a dose of 1 mg/kg.

-

Blood Sampling: Approximately 200 µL of blood collected from the jugular vein at pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Blood is collected into tubes containing K2-EDTA and immediately placed on ice.

-

Sample Processing: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Plasma samples are subjected to protein precipitation with acetonitrile (containing a non-deuterated Raclopride as an internal standard).

-

The supernatant is injected into an LC-MS/MS system.

-

A C18 reverse-phase column is used for chromatographic separation.

-

Mass spectrometric detection is performed using multiple reaction monitoring (MRM) to specifically quantify the parent drug (Raclopride-d5).

-

-

Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL).

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic experiment.

Mechanism of Action: D2 Receptor Signaling

Raclopride exerts its effect by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Specifically, it is coupled to an inhibitory G-protein (Gi).

-

Normal State: In the absence of an antagonist, dopamine binds to the D2 receptor.

-

G-Protein Activation: This binding activates the associated Gi protein.

-

Downstream Effect: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Raclopride's Action: Raclopride competitively binds to the D2 receptor, preventing dopamine from binding and thereby blocking this entire inhibitory signaling cascade.

D2 Receptor Signaling Pathway Diagram

Caption: Raclopride blocks the inhibitory D2 receptor signaling cascade.

Unraveling the Binding Dynamics of Raclopride: A Technical Guide to its Interaction with D2 and D3 Dopamine Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of the binding characteristics of Raclopride to dopamine D2 and D3 receptors, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Through a detailed examination of quantitative binding data, experimental protocols, and signaling pathways, this document serves as an in-depth resource for understanding the nuances of Raclopride's interactions with these critical neuronal targets.

Executive Summary

Raclopride, a substituted benzamide, is a widely utilized tool in neuroscience research and clinical imaging due to its selective antagonist activity at D2-like dopamine receptors. Understanding its comparative binding affinity for the highly homologous D2 and D3 receptor subtypes is crucial for interpreting experimental results and for the rational design of novel therapeutic agents targeting the dopaminergic system. This guide consolidates current knowledge on Raclopride's binding properties, presenting quantitative data in a clear, comparative format, detailing the experimental methodologies used to derive this data, and visualizing the associated molecular signaling cascades.

Quantitative Binding Affinity of Raclopride at D2 and D3 Receptors

The binding affinity of a ligand for its receptor is a cornerstone of pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Raclopride exhibits a high affinity for both D2 and D3 receptors, with some studies indicating a near-equal preference.

| Radioligand | Receptor | Species | Binding Affinity (Ki) | Reference |

| [3H]Raclopride | D2 | Rat | 1.7 nM | [1] |

| [3H]Raclopride | D3 | Rat | 2.3 nM | [1] |

| [3H]Raclopride | D2 | Human | 1.5 - 1.6 nM | [2] |

| [3H]Raclopride | D3 | Human | 1.2 - 2.1 nM | [2] |

| [3H]Spiperone | D2 | Rat | IC50 = 32 nM | [3] |

Note: The affinity values can vary slightly between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above is primarily derived from in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction between a drug and its target receptor. The two most common types of assays are saturation and competition binding assays.

Radioligand Saturation Binding Assay

This assay is employed to determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the maximal density of receptors (Bmax) in a given tissue or cell preparation.

Objective: To determine the affinity (Kd) and density (Bmax) of a radiolabeled ligand for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor (D2 or D3) are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a suitable buffer.[4]

-

Incubation: A constant amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]Raclopride).[5]

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to saturate the specific binding sites. This allows for the measurement of non-specific binding.[5][6]

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[4]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then plotted, and the Kd and Bmax values are determined by non-linear regression analysis of the saturation curve.[5]

Caption: Workflow of a Radioligand Saturation Binding Assay.

Radioligand Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (e.g., Raclopride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of an unlabeled compound.

Methodology:

-

Membrane Preparation: Similar to the saturation binding assay, membranes containing the receptor of interest are prepared.[4]

-

Incubation: A fixed concentration of the radiolabeled ligand and a fixed amount of the membrane preparation are incubated with a range of concentrations of the unlabeled competing compound (e.g., Raclopride).[4][7]

-

Separation and Quantification: The separation of bound and free radioligand and the subsequent quantification of radioactivity are performed as described for the saturation assay.[4]

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing compound. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][7]

Caption: Workflow of a Radioligand Competition Binding Assay.

Dopamine D2 and D3 Receptor Signaling Pathways

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[8][9] They primarily couple to the inhibitory G protein, Gαi/o.[8][10][11] Activation of these receptors by an agonist, or their blockade by an antagonist like Raclopride, modulates downstream signaling cascades.

Upon agonist binding, D2 and D3 receptors trigger a conformational change that leads to the activation of the associated Gαi/o protein. This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP).[10][11][12] The consequent decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA).[13] PKA is a key enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions, including gene expression and neuronal excitability.

By acting as an antagonist, Raclopride binds to D2 and D3 receptors without activating them. This prevents the endogenous ligand, dopamine, from binding and initiating the signaling cascade. Consequently, Raclopride blocks the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity compared to the dopamine-stimulated state.

Caption: D2/D3 Receptor Signaling Pathway and the Action of Raclopride.

Conclusion

Raclopride serves as an invaluable pharmacological tool for probing the function of D2 and D3 dopamine receptors. Its high affinity for both receptor subtypes, coupled with its antagonist properties, allows for the effective blockade of dopamine-mediated signaling. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of ligand-receptor interactions, which is fundamental to the drug discovery process. A thorough understanding of the binding kinetics and the downstream signaling consequences of Raclopride's interaction with D2 and D3 receptors is paramount for the accurate interpretation of preclinical and clinical research findings and for the development of novel therapeutics with improved selectivity and efficacy for treating a range of neuropsychiatric and neurological disorders.

References

- 1. sites.utoronto.ca [sites.utoronto.ca]

- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. mdpi.com [mdpi.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. tandfonline.com [tandfonline.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Raclopride: A Technical Guide to a Selective D2 Antagonist

Abstract

Raclopride is a substituted benzamide that has been instrumental in the study of the central dopaminergic system. As a highly selective D2 and D3 dopamine receptor antagonist, it has become an invaluable tool in both preclinical research and clinical neuroimaging. Its radiolabeled forms, particularly with Carbon-11 ([¹¹C]Raclopride), are gold standards in Positron Emission Tomography (PET) for quantifying D2 receptor density and occupancy in the living human brain. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and key experimental applications of Raclopride for researchers, scientists, and drug development professionals.

Introduction and Discovery

The development of Raclopride emerged from a focused structure-activity relationship (SAR) effort on substituted benzamides, a class of compounds known for their dopamine receptor blocking activity. Following the development of earlier compounds like sulpiride and remoxipride, research aimed to enhance affinity and selectivity for the D2 dopamine receptor. Raclopride, a 3,5-dichloro analogue, was synthesized and demonstrated a significantly improved binding affinity and an ideal behavioral profile, suggesting a lower liability for extrapyramidal side effects (EPS) compared to less selective antipsychotics.[1]

Its primary utility lies in its high selectivity for D2-like receptors over D1-like receptors and other neurotransmitter systems.[2][3] This selectivity, combined with favorable pharmacokinetics, has made Raclopride, especially in its radiolabeled form, a cornerstone for in vivo imaging of the dopamine system in conditions such as Parkinson's disease, Huntington's disease, and schizophrenia.[3][4]

Pharmacological Profile

Raclopride's pharmacological activity is defined by its high-affinity and selective binding to D2 and D3 dopamine receptors. It has a significantly lower affinity for D4 receptors and a negligible affinity for D1 receptors.[3][5]

In Vitro Binding Affinity

The binding characteristics of Raclopride have been extensively studied through competitive radioligand binding assays. These experiments typically involve incubating neuronal membranes (e.g., from rat striatum) with a radiolabeled ligand and measuring the displacement by increasing concentrations of unlabeled Raclopride. The resulting data are used to calculate key binding parameters.

Table 1: In Vitro Binding Profile of Raclopride

| Parameter | Receptor/Ligand | Species/Tissue | Value | Reference(s) |

| Ki | Dopamine D2 | - | 1.8 nM | [3][5] |

| Ki | Dopamine D3 | - | 3.5 nM | [3][5] |

| Ki | Dopamine D4 | - | 2400 nM | [3] |

| Ki | Dopamine D1 | - | 18000 nM | [3] |

| KD | [³H]Raclopride | Rat Striatum | 1.2 nM | [6] |

| Bmax | [³H]Raclopride | Rat Striatum | 23.5 pmol/g | [6] |

| IC50 | vs. [³H]Spiperone (D2) | Rat Striatum | 32 nM | [2] |

| IC50 | vs. [³H]Flupenthixol (D1) | Rat Striatum | >100,000 nM | [2] |

| Kd,high | [¹¹C]Raclopride | Rat Striatum | 0.005 nM | [7] |

| Kd,low | [¹¹C]Raclopride | Rat Striatum | 2.2 nM | [7] |

In Vivo Characterization

Preclinical in vivo studies were crucial for establishing Raclopride's functional effects as a D2 antagonist. These studies confirmed its ability to block dopamine-mediated behaviors in animal models.

-

Behavioral Pharmacology: In rats, Raclopride effectively blocked hyperactivity induced by the dopamine agonist apomorphine at doses lower than those required to inhibit oral stereotypies.[2] This discrimination between different dopamine-mediated motor functions suggested a more favorable side-effect profile compared to typical antipsychotics like haloperidol.[2]

-

Receptor Occupancy: In vivo binding studies using [³H]Raclopride demonstrated preferential accumulation in dopamine-rich brain regions like the striatum.[6] The binding was saturable and could be displaced by other dopamine antagonists, confirming its specific interaction with D2 receptors in the living brain.[6]

Table 2: In Vivo Experimental Data for Raclopride

| Experiment | Model | Key Finding | Reference(s) |

| Apomorphine-Induced Hyperactivity | Rat | Raclopride blocks hyperactivity at lower doses than those inducing catalepsy. | [2] |

| In Vivo Binding ([³H]Raclopride) | Rat | Preferential accumulation in striatum vs. cerebellum (~10x higher). | [6] |

| In Vivo Binding ([³H]Raclopride) | Rat | Saturable and reversible binding, displaceable by D2 antagonists. | [6] |

| Dopamine Metabolite Levels | Rat | Dose-dependent increase in HVA and DOPAC in striatum and olfactory tubercle. | [2] |

Mechanism of Action and Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[8][9] Upon activation by dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[8] The net effect is a reduction in neuronal excitability and inhibition of neurotransmitter release.

Raclopride acts as a competitive antagonist at the D2 receptor. It binds to the receptor but does not elicit a downstream signal. By occupying the binding site, it prevents endogenous dopamine from activating the receptor, thereby blocking the inhibitory signaling cascade.

Caption: D2 receptor signaling pathway and Raclopride's antagonistic action.

Key Experimental Protocols

The following sections detail the methodologies for key experiments in the development and application of Raclopride.

Synthesis of [¹¹C]Raclopride for PET Imaging

The radiosynthesis of [¹¹C]Raclopride is a critical step for its use in PET. The most common method is the O-methylation of the desmethyl precursor using a ¹¹C-labeled methylating agent.[12]

Protocol: O-[¹¹C]methylation of Desmethyl-Raclopride

-

Production of [¹¹C]CH₄: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. It is typically obtained as [¹¹C]CO₂ and then converted to [¹¹C]CH₄.

-

Synthesis of [¹¹C]Methyl Triflate: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in a gas-phase reaction, which is then passed over a silver triflate column to produce the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[12]

-

Labeling Reaction: The [¹¹C]methyl triflate is bubbled through a solution of the precursor, desmethyl-raclopride, in an appropriate solvent (e.g., acetone). The reaction is typically carried out at an elevated temperature for 3-5 minutes.

-

Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]Raclopride from the precursor and other byproducts.[12]

-

Formulation: The collected HPLC fraction containing [¹¹C]Raclopride is evaporated, and the residue is reconstituted in a sterile, injectable solution (e.g., saline with ethanol) for administration.

-

Quality Control: The final product undergoes quality control tests to ensure radiochemical purity (>99%), chemical purity, sterility, and apyrogenicity before human use.

Caption: Workflow for the automated synthesis of [¹¹C]Raclopride.

In Vitro Radioligand Binding Assay (Homogenate)

This protocol is used to determine the affinity (KD) and density (Bmax) of Raclopride binding sites in brain tissue.[6]

Protocol: Saturation Binding Assay with [³H]Raclopride

-

Tissue Preparation: Dissect the brain region of interest (e.g., rat striatum) and homogenize in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and resuspend the resulting pellet (neuronal membranes) in fresh buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: Prepare a series of tubes containing a fixed amount of membrane protein. Add increasing concentrations of [³H]Raclopride to these tubes. For each concentration, prepare a parallel tube that also contains a high concentration of a non-labeled competitor (e.g., unlabeled Raclopride or haloperidol) to determine non-specific binding.

-

Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).

-

Separation: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any trapped free radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each concentration.

-

Plot specific binding against the concentration of [³H]Raclopride.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).

-

Human PET Scan Protocol

PET imaging with [¹¹C]Raclopride allows for the non-invasive quantification of D2 receptor availability and the measurement of changes in endogenous dopamine levels.[13][14]

Protocol: Dynamic [¹¹C]Raclopride PET Scan

-

Subject Preparation: Subjects are positioned in the PET scanner. A transmission scan is performed for attenuation correction. An intravenous line is placed for tracer injection.[15]

-

Tracer Administration: A bolus of [¹¹C]Raclopride (e.g., 370-555 MBq) is injected intravenously at the start of the emission scan.[14]

-

Dynamic Emission Scan: Data acquisition begins simultaneously with the injection and continues for 60-90 minutes. The data are collected in a series of time frames of increasing duration.[13][15]

-

Arterial Blood Sampling (optional): For full kinetic modeling, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in plasma over time, which serves as the input function.

-

Image Reconstruction: The acquired data are corrected for attenuation, scatter, and radioactive decay, and then reconstructed into a dynamic series of 3D images representing the tracer concentration in the brain over time.

-

Data Analysis:

-

The PET images are co-registered with the subject's MRI for anatomical localization.

-

Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region devoid of D2 receptors (e.g., cerebellum).

-

Time-activity curves (TACs) are generated for each ROI.

-

The binding potential (BPND), an index of receptor availability, is calculated using a kinetic model, often the Simplified Reference Tissue Model (SRTM), which does not require arterial blood sampling.[16] The BPND is proportional to Bmax/KD.

-

Conclusion

From its rational design as a substituted benzamide to its current status as a premier radioligand for PET neuroimaging, Raclopride has had a profound impact on neuroscience. Its high selectivity for D2 dopamine receptors provides a clean pharmacological tool to probe a system implicated in numerous neurological and psychiatric disorders. The detailed experimental protocols and quantitative data associated with Raclopride's development serve as a foundation for its continued use in elucidating the complexities of the human brain, evaluating novel therapeutics, and understanding the pathophysiology of dopamine-related illnesses.

References

- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raclopride - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Specific in vitro and in vivo binding of 3H-raclopride. A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro binding of [(11)C]raclopride with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. jneurosci.org [jneurosci.org]

- 16. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Raclopride-d5 Hydrochloride: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for Raclopride-d5 hydrochloride. The information is intended to support the safe and effective use of this compound in a laboratory setting. Raclopride-d5 hydrochloride is the deuterium-labeled version of Raclopride, a potent and selective dopamine D2/D3 receptor antagonist.[1] It is commonly used as a standard in analytical and bioanalytical assays and as a tracer in various research applications.

Safety and Toxicology

While the deuterated form, Raclopride-d5 hydrochloride, has not been extensively studied for its toxicology, the data for the parent compound, Raclopride, provides a strong basis for its safety assessment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Raclopride is not classified as a hazardous substance.[2] However, as with any chemical, it should be handled with care.

Quantitative Toxicological Data for Raclopride:

| Parameter | Route of Administration | Species | Dose |

| TDLo (Lowest Published Toxic Dose) | Subcutaneous | Mouse | 0.63 mg/kg |

| TDLo (Lowest Published Toxic Dose) | Subcutaneous | Rat | 1 mg/kg |

| TDLo (Lowest Published Toxic Dose) | Intraperitoneal | Mouse | 0.5 mg/kg |

| TDLo (Lowest Published Toxic Dose) | Intraperitoneal | Rat | 0.05 mg/kg |

| TDLo (Lowest Published Toxic Dose) | Intracerebral | Rat | 28.6 µg/kg |

| Data sourced from Cayman Chemical Safety Data Sheet.[2] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

General Handling Precautions:

-

Avoid inhalation of dust or aerosols.

-

Prevent contact with eyes and skin.[3]

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wash hands thoroughly after handling.

Recommended Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |

| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |

| Lab Coat | Standard laboratory coat. | To protect personal clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. | To prevent inhalation of dust. |

Storage and Stability

Proper storage is essential to maintain the integrity and stability of Raclopride-d5 hydrochloride.

Storage Conditions:

| Form | Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

| Data sourced from MedChemExpress. |

Stability:

-

Stable under recommended storage conditions.

-

Avoid strong oxidizing agents.

Mechanism of Action: D2/D3 Receptor Antagonism

Raclopride acts as a selective antagonist at dopamine D2 and D3 receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Raclopride prevents the downstream signaling cascade initiated by dopamine.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, using [³H]-Raclopride as the radioligand.

Materials:

-

[³H]-Raclopride (Radioligand)

-

Raclopride-d5 hydrochloride (for standard curve)

-

Test compound

-

Cell membranes expressing dopamine D2 receptors

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unifilter-96 GF/C plates

-

Scintillation fluid

-

Microplate scintillation counter

Workflow Diagram:

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and Raclopride-d5 hydrochloride (for the standard curve) in the assay buffer.

-

Plating: In a 96-well plate, add in the following order:

-

Assay buffer

-

[³H]-Raclopride (at a concentration near its Kd)

-

Test compound or standard

-

Cell membranes

-

-

Incubation: Incubate the plate with gentle agitation for a specified time and temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through a Unifilter-96 GF/C plate using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Raclopride (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This technical guide provides a foundation for the safe and effective use of Raclopride-d5 hydrochloride in a research setting. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dopamine D2 Receptor Occupancy Studies Using Raclopride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo dopamine D2 receptor occupancy studies using Raclopride. Raclopride is a selective dopamine D2/D3 receptor antagonist widely employed in neuroscience research and drug development to quantify the engagement of a test compound with its target receptor in the living brain.[1][2][3] The deuterated form, Raclopride-d5 hydrochloride, is typically utilized as an internal standard for the quantitative analysis of Raclopride in biological samples by mass spectrometry. For in vivo imaging studies such as Positron Emission Tomography (PET), a radiolabeled version of Raclopride, most commonly [¹¹C]raclopride, is used.[4][5]

Introduction to Dopamine D2 Receptor Occupancy Studies

Dopamine D2 receptor occupancy studies are crucial in the development of antipsychotic drugs and other CNS agents targeting the dopaminergic system. These studies help to establish the relationship between the dose of a drug, its concentration in the plasma, and the extent to which it binds to and blocks D2 receptors in the brain.[6] This information is vital for selecting appropriate doses for clinical trials, understanding the therapeutic window, and predicting potential side effects.[7] PET imaging with [¹¹C]raclopride is a standard method for non-invasively quantifying D2 receptor occupancy in vivo.[8][9][10]

Mechanism of Action and Signaling Pathway

Raclopride is a selective antagonist that binds to dopamine D2 and D3 receptors with high affinity.[1][2][3] The binding affinities (Ki) for Raclopride are approximately 1.8 nM for D2 receptors and 3.5 nM for D3 receptors, with significantly lower affinity for D1 and D4 receptors.[1][2]

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins.[11] This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] Reduced cAMP levels, in turn, affect the activity of downstream effectors like Protein Kinase A (PKA). D2 receptor activation also modulates other signaling pathways, including ion channels, through the action of G protein βγ subunits.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Quantitative Data from In Vivo Studies

The following tables summarize representative quantitative data from in vivo Raclopride D2 receptor occupancy studies.

Table 1: Raclopride Binding Affinity

| Receptor Subtype | Dissociation Constant (Ki) (nM) | Reference |

| Dopamine D2 | 1.8 | [1][2][3] |

| Dopamine D3 | 3.5 | [1][2][3] |